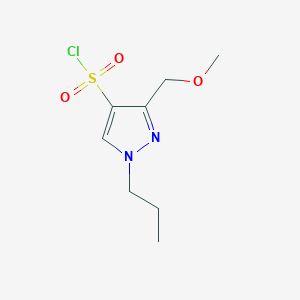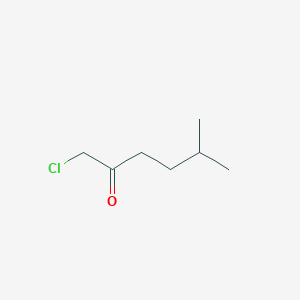
N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound’s structure, has been extensively researched for its use in fluorescent sensors. These sensors can detect specific molecules or ions based on their fluorescence properties. Researchers have explored the BTZ group as a potential fluorescent sensor for various targets, including lipid droplets, mitochondria, and plasma membranes .
Photovoltaics
Organic π-conjugated electron donor–acceptor (D–A) systems, such as those containing the BTZ motif, play a crucial role in organic photovoltaics. The strong electron-accepting nature of the BTZ group makes it suitable for use in solar cells. Researchers have investigated its performance as an electron acceptor in photovoltaic devices .
Photocatalysis
While BTZ-containing compounds have been studied for photocatalytic applications, there is still room for exploration. Researchers have mainly focused on heterogeneous systems involving BTZ-containing metal–organic frameworks. However, investigating the potential of BTZ-based compounds as visible-light organophotocatalysts remains an area of interest. These compounds could participate in various photochemical reactions under both batch and continuous flow conditions .
Insecticidal Properties
Novel derivatives of the BTZ group have been synthesized and evaluated for their pesticidal activity. These compounds exhibited favorable insecticidal potential, particularly against pests like the oriental armyworm and diamondback moth. The BTZ motif’s electron-accepting properties may contribute to its effectiveness as an insecticide .
Regio- and Stereo-Selective Reactions
In certain solvent-dependent reactions, the compound’s imine form (3-((benzo[d]thiazol-2-ylimino)methyl)-4H-chromen-4-one) has been investigated. Understanding its reactivity and selectivity in various reaction conditions can provide insights into its synthetic applications .
Bioimaging Probes
The BTZ group has also been explored as a bioimaging probe. Researchers have used BTZ-containing compounds to visualize lipid droplets, mitochondria, and plasma membranes. These probes can help study cellular processes and identify specific organelles within living cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-12(17)15-14-16(6-2)11-8-9(3)7-10(4)13(11)18-14/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUOONYEBLLUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2446848.png)

![1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2446851.png)




![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2446865.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2446867.png)

![2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2446869.png)